![molecular formula C18H19N3O6 B5880307 N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)
N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide
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Overview
Description
N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide, commonly known as DBCO-NHS ester, is a chemical compound used in scientific research for bioconjugation and labeling purposes. It is a reactive compound that can selectively bind to biomolecules such as proteins, peptides, and nucleic acids. The aim of
Mechanism of Action
DBCO-NHS ester works by selectively binding to primary amines on the surface of biomolecules. The NHS ester group of DBCO-NHS ester reacts with primary amines to form stable amide bonds. The resulting bioconjugate can then be used for a variety of applications such as imaging, purification, and detection.
Biochemical and Physiological Effects
DBCO-NHS ester is a relatively non-toxic compound and does not have any known biochemical or physiological effects. However, it is important to note that the bioconjugates formed using DBCO-NHS ester may have their own biochemical and physiological effects depending on the biomolecule being labeled and the reporter molecule being used.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DBCO-NHS ester is its selectivity for primary amines. This allows for the specific labeling of biomolecules without affecting the overall structure or function of the biomolecule. Additionally, DBCO-NHS ester is a reactive compound that can be easily conjugated to a variety of reporter molecules. However, one limitation of using DBCO-NHS ester is its relatively short shelf-life. It is important to store DBCO-NHS ester at -20°C and use it within a few months of purchase.
Future Directions
There are several future directions for the use of DBCO-NHS ester in scientific research. One potential application is in the development of targeted drug delivery systems. DBCO-NHS ester can be conjugated to specific biomolecules such as antibodies or peptides to target specific cells or tissues. Additionally, DBCO-NHS ester can be used in the development of biosensors for the detection of specific biomolecules in complex biological systems. Finally, there is potential for the development of new and improved labeling techniques using DBCO-NHS ester and other reactive compounds.
Synthesis Methods
The synthesis of DBCO-NHS ester involves the reaction of 4-nitrobenzenecarboxylic acid with 3,4-diethoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) to form the final product, DBCO-NHS ester. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
DBCO-NHS ester has a wide range of scientific research applications, particularly in the field of bioconjugation and labeling. It can be used to selectively label biomolecules such as proteins, peptides, and nucleic acids with a variety of reporter molecules such as fluorescent dyes, biotin, and radioactive isotopes. This allows for the visualization and detection of specific biomolecules in complex biological systems.
properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3,4-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c1-3-25-15-10-7-13(11-16(15)26-4-2)18(22)27-20-17(19)12-5-8-14(9-6-12)21(23)24/h5-11H,3-4H2,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPCJOLCVCBBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide |
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